

Application Notes and Protocols: Ferroptosis-IN-18 Solubility and Stability in DMSO

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis-IN-18 is a small molecule compound of interest in the study of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. As with any small molecule intended for research, particularly in high-throughput screening and cell-based assays, understanding its solubility and stability in common solvents like Dimethyl Sulfoxide (DMSO) is critical for obtaining reliable and reproducible experimental results. DMSO is a widely used solvent due to its ability to dissolve a broad range of polar and nonpolar compounds. However, factors such as water content, storage temperature, and freeze-thaw cycles can impact the stability of compounds in DMSO solutions.

These application notes provide a summary of the solubility and stability characteristics of **Ferroptosis-IN-18** in DMSO, along with detailed protocols for researchers to determine these properties in their own laboratory settings.

Data Presentation: Solubility and Stability of Ferroptosis-IN-18 in DMSO

The following tables summarize the solubility and stability data for **Ferroptosis-IN-18** in DMSO. Please note that the specific values can be batch-dependent and should be verified experimentally.



Table 1: Solubility of Ferroptosis-IN-18 in DMSO

Solvent	Temperature (°C)	Maximum Solubility (mM)	Method
DMSO	25	≥ 50 (Estimated)	Visual Inspection
DMSO	37	≥ 50 (Estimated)	Visual Inspection

Note: The data presented is illustrative. It is recommended to determine the solubility for each new batch of compound.

Table 2: Stability of Ferroptosis-IN-18 in DMSO Stock Solution (10 mM)

Storage Condition	Duration	Purity Remaining (%)	Analytical Method
-80°C	6 months	>98%	HPLC-UV
-20°C	6 months	>98%	HPLC-UV
4°C	1 month	~95%	HPLC-UV
Room Temperature	24 hours	~90%	HPLC-UV
10 Freeze-Thaw Cycles	N/A	>98%	HPLC-UV

Note: The data presented is illustrative. Stability can be influenced by the purity of DMSO and exposure to light and air. For long-term storage, it is recommended to store solutions at -80°C in small, single-use aliquots.

Experimental Protocols

The following are detailed protocols for determining the solubility and stability of **Ferroptosis-IN-18** in DMSO.

Protocol 1: Determination of Kinetic Solubility in DMSO

Methodological & Application





This protocol provides a method for rapidly assessing the kinetic solubility of a compound in DMSO using turbidimetry.[1]

Materials:

- Ferroptosis-IN-18 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- 96-well clear bottom microplate
- Plate reader with turbidity measurement capability (e.g., at 620 nm)
- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare a high-concentration stock solution: Accurately weigh a sufficient amount of
 Ferroptosis-IN-18 and dissolve it in anhydrous DMSO to achieve a high concentration, for
 example, 100 mM.[1] Ensure complete dissolution by vortexing and, if necessary, brief
 sonication.
- Prepare serial dilutions: In a separate 96-well plate, prepare a serial dilution of the Ferroptosis-IN-18 stock solution in DMSO.
- Prepare assay plate: Add PBS to the wells of a clear-bottom 96-well microplate.
- Add compound dilutions: Transfer a small volume (e.g., 1-2 μL) of the DMSO dilutions to the
 corresponding wells containing PBS to achieve the final desired concentrations. The final
 DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.[1]
- Include controls: Include wells with PBS and the highest concentration of DMSO used as negative controls.



- Equilibration: Seal the plate and incubate at room temperature for 1-2 hours to allow for equilibration.
- Measure turbidity: Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).
- Determine kinetic solubility: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control.

Protocol 2: Assessment of Stability in DMSO

This protocol outlines a method to evaluate the stability of **Ferroptosis-IN-18** in a DMSO stock solution over time and under different storage conditions using High-Performance Liquid Chromatography (HPLC).[2][3][4]

Materials:

- Ferroptosis-IN-18
- Anhydrous DMSO
- HPLC system with UV or Mass Spectrometry (MS) detector
- C18 reversed-phase HPLC column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (LC-MS grade)
- Amber vials
- Calibrated pipettes

Procedure:

 Prepare stock solution: Prepare a 10 mM stock solution of Ferroptosis-IN-18 in anhydrous DMSO.[2][3][4]



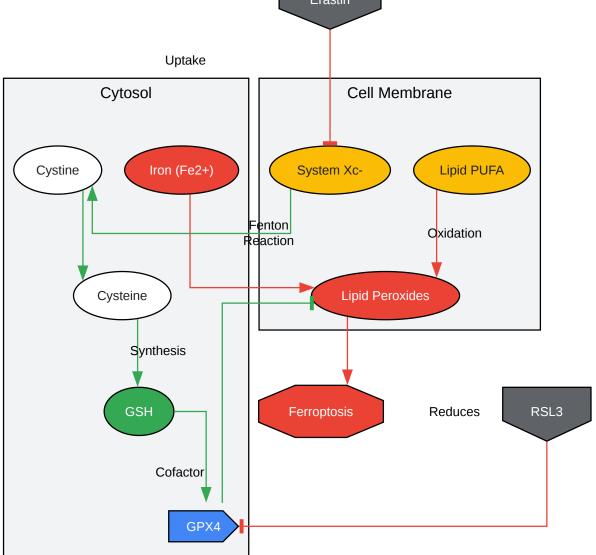
- Aliquot samples: Aliquot the stock solution into multiple amber vials to minimize exposure to light and to have separate samples for each time point and condition.
- Storage conditions: Store the aliquots under various conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).[2] To test freeze-thaw stability, subject a set of aliquots to repeated cycles of freezing (e.g., at -20°C or -80°C) and thawing at room temperature.[4]
- Time points: Designate specific time points for analysis (e.g., T=0, 24 hours, 1 week, 1 month, 3 months, 6 months).[2]
- Sample analysis at T=0: Immediately after preparation, take a T=0 sample, dilute it with an appropriate solvent (e.g., 50:50 acetonitrile:water), and analyze it by HPLC to determine the initial purity and peak area.
- Sample analysis at subsequent time points: At each designated time point, retrieve an aliquot from each storage condition. Allow it to equilibrate to room temperature, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.
- HPLC method:
 - Column: C18 reversed-phase column.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to ensure separation of the parent compound from any potential degradants.
 - Detection: UV detection at an appropriate wavelength or MS detection.
- Data analysis:
 - Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample using the peak area.[3]
 - Plot the percentage of compound remaining versus time for each storage condition to visualize the stability profile.[3]



Visualization Signaling Pathway

Ferroptosis is a complex process involving iron metabolism, lipid peroxidation, and the depletion of antioxidant systems. A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides.[5][6] Ferroptosis inducers, such as Erastin and RSL3, can inhibit the system Xc- cystine/glutamate antiporter or directly inhibit GPX4, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[5][6][7]

Simplified Ferroptosis Signaling Pathway Erastin





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Caption: Simplified Ferroptosis Signaling Pathway

Experimental Workflow

The following diagram illustrates a general workflow for assessing the stability of a compound in DMSO.

Compound Stability in DMSO Workflow Prepare 10 mM Stock in Anhydrous DMSO Aliquot into Amber Vials Store at Different Conditions (RT, 4°C, -20°C, -80°C, Freeze-Thaw) Collect Samples at **Designated Time Points** (T=0, 24h, 1w, 1m, etc.) Analyze by HPLC-UV/MS Calculate % Remaining vs. T=0

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Caption: Compound Stability in DMSO Workflow



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